4-(Trifluoromethylthio)nitrobenzene

Medicinal Chemistry Agrochemical Design QSAR

Strategic building block for toltrazuril synthesis & fluorinated pharmaceuticals, with a unique SCF3 group (Hammett σp=0.50, Hansch π=1.44) that delivers a critical balance of electron‑withdrawing power and high lipophilicity unmatched by CF3 or thiol analogs. This yellow crystalline intermediate ensures optimal membrane permeability & metabolic stability in drug discovery and agrochemical development. Available in R&D to bulk quantities with verified purity.

Molecular Formula C7H4F3NO2S
Molecular Weight 223.17 g/mol
CAS No. 403-66-7
Cat. No. B1587131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylthio)nitrobenzene
CAS403-66-7
Molecular FormulaC7H4F3NO2S
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)F
InChIInChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
InChIKeyILLBHPYCTYQBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethylthio)nitrobenzene (CAS:403-66-7): A Key Intermediate with a Unique SCF3 and Nitro Functional Profile


4-(Trifluoromethylthio)nitrobenzene (CAS:403-66-7), a yellow crystalline solid with a molecular formula of C7H4F3NO2S and a molecular weight of 223.17 g/mol , is a versatile building block in organic synthesis, primarily utilized as an intermediate in the pharmaceutical and agrochemical sectors [1]. Its structure features a para-substituted nitro group (-NO2) and a trifluoromethylthio group (-SCF3) on a benzene ring. The nitro group serves as a strong electron-withdrawing moiety, while the SCF3 group imparts a unique combination of strong electron-withdrawing character and exceptionally high lipophilicity, making this compound a strategic starting material for the synthesis of complex molecules with tailored physicochemical properties [2].

Why 4-(Trifluoromethylthio)nitrobenzene (CAS:403-66-7) Cannot Be Replaced by Common Analogs


Substituting 4-(trifluoromethylthio)nitrobenzene with a close analog like 4-(trifluoromethyl)nitrobenzene or 4-nitrothiophenol is not scientifically equivalent, as it would fundamentally alter the balance of key molecular properties. The SCF3 group is not merely a bulkier version of the CF3 group; it offers a distinct electronic and lipophilic signature. While the CF3 group has a Hammett constant of σp = 0.54 and a Hansch lipophilicity parameter of π = 0.88, the SCF3 group exhibits a slightly reduced electron-withdrawing power (σp = 0.50) but a dramatically enhanced lipophilicity (π = 1.44) [1]. Conversely, a thiol analog (4-nitrothiophenol) sacrifices the strong electron-withdrawing and metabolic stability benefits of the SCF3 moiety. These differences translate directly into the reactivity and downstream pharmacokinetic properties of synthesized compounds, rendering the specific selection of the SCF3-nitrobenzene building block a critical determinant for successful synthesis and biological activity [2].

Quantitative Evidence: How 4-(Trifluoromethylthio)nitrobenzene (CAS:403-66-7) Differentiates Itself from Key Analogs


Superior Lipophilicity with Controlled Electron-Withdrawing Character vs. the 4-CF3 Analog

The SCF3 group in the target compound provides a unique combination of electronic and lipophilic properties compared to the closely related 4-(trifluoromethyl)nitrobenzene (CAS 402-54-0). The Hammett constant (σp) for SCF3 is 0.50, indicating strong electron-withdrawing character, which is comparable to that of CF3 (σp = 0.54). However, the Hansch parameter (π), a measure of substituent lipophilicity, is 1.44 for SCF3, which is significantly higher (64% greater) than the π value of 0.88 for the CF3 group [1]. This means that while both groups exert a similar polarizing effect on the aromatic ring, the SCF3 moiety confers much higher lipid solubility, a property that is highly sought after in drug design for improved membrane permeability and bioavailability [2].

Medicinal Chemistry Agrochemical Design QSAR

Improved Synthesis Efficiency with High Yield, Mild-Condition Protocol Compared to Traditional Routes

The patented preparation method (CN104610107A) offers a significant process advantage over traditional synthetic routes. The patent describes a one-step reaction of paranitroanisole with trifluoro-methanthiol at 60-150 °C, achieving yields of up to 81.4% [1]. This represents a substantial improvement over the prior art, which involved multi-step sequences using hazardous reagents like anhydrous hydrogen fluoride and antimony trifluoride. The prior method was noted for its longer steps, higher toxicity, and lower overall yield [2]. The new method's mild conditions and higher yield directly translate to reduced production costs and enhanced safety for scale-up operations [3].

Organic Synthesis Process Chemistry Scale-up

Distinct Physicochemical Profile: Melting Point and Solid-State Characteristics vs. 4-Nitrothiophenol

The solid-state properties of 4-(trifluoromethylthio)nitrobenzene differ markedly from the thiol analog 4-nitrothiophenol. The target compound is a yellow crystalline solid with a melting point of 41-43 °C . In contrast, 4-nitrothiophenol (CAS 1849-36-1) has a melting point of 72-77 °C . This ~30 °C lower melting point for the SCF3 derivative suggests a less ordered crystal lattice, which can be advantageous in certain formulations or purification processes, such as lower energy requirements for melt-processing or different solubility profiles in organic solvents .

Physical Chemistry Formulation Material Science

High-Value Application Scenarios for 4-(Trifluoromethylthio)nitrobenzene (CAS:403-66-7) Driven by Its Differentiated Properties


Synthesis of Toltrazuril and Related Anticoccidial Veterinary Drugs

The compound serves as a crucial intermediate in the synthesis of toltrazuril, a broad-spectrum anticoccidial veterinary drug. The patent CN104610107A specifically identifies 4-(trifluoromethylthio)nitrobenzene as a key intermediate for this class of compounds [1]. The unique properties of the SCF3 group, including its high lipophilicity, are essential for the drug's efficacy and pharmacokinetic profile in animal metabolism, which is characterized by rapid drug withdrawal and low resistance development [2].

Medicinal Chemistry for Optimized Drug Candidates

Due to its favorable combination of high lipophilicity (π = 1.44) and strong electron-withdrawing effect (σp = 0.50), 4-(trifluoromethylthio)nitrobenzene is an excellent starting material for the synthesis of fluorinated pharmaceuticals [3]. It has been employed in asymmetric synthesis to produce drugs like Lopinavir, Cefepime, and Quinapril . The SCF3 moiety is a proven tool in medicinal chemistry for enhancing membrane permeability and metabolic stability, making this building block valuable in drug discovery programs aimed at improving bioavailability [4].

Agrochemical Intermediate for Environmentally Friendly Pesticides

The compound's role extends to the synthesis of novel, environmentally friendly pesticides. The patent CN104610107A highlights its utility as an intermediate for a series of up-to-date pesticidal products [5]. The enhanced lipophilicity and stability imparted by the SCF3 group are advantageous in the design of agrochemicals with improved foliar uptake and resistance to environmental degradation, aligning with the demand for more sustainable agricultural solutions [6].

Polymer Development and Electronic Materials

Research indicates potential applications in advanced materials. Polymers derived from 4-(trifluoromethylthio)nitrobenzene are being investigated for use in coatings and electronic materials . The strong electron-withdrawing nature of both the nitro and SCF3 groups can influence the electronic properties of the resulting polymers, suggesting utility in specialized applications like organic semiconductors or protective coatings where tailored conductivity or barrier properties are required.

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